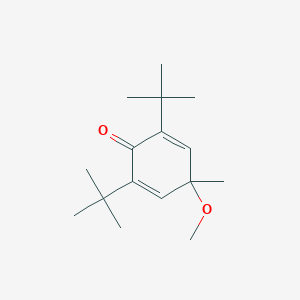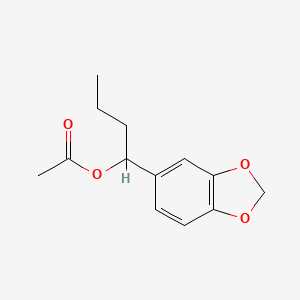
1-(1,3-Benzodioxol-5-yl)butyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)butyl acetate is an organic compound characterized by the presence of a benzodioxole ring attached to a butyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,3-Benzodioxol-5-yl)butyl acetate typically involves the reaction of 1,3-benzodioxole with butyl acetate under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. For instance, the reaction of 5-bromo-1,3-benzodioxole with butyl acetate in the presence of palladium chloride, xantphos, and cesium carbonate in 1,4-dioxane at 130°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,3-Benzodioxol-5-yl)butyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 1-(1,3-Benzodioxol-5-yl)butyl acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, in anticancer research, it may target microtubules and tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1-(1,3-Benzodioxol-5-yl)-2-butanamine: Known for its psychoactive effects and potential therapeutic applications.
1-(1,3-Benzodioxol-5-yl)-2-bromo-1-pentanone: Used in various synthetic applications.
Uniqueness: 1-(1,3-Benzodioxol-5-yl)butyl acetate stands out due to its unique combination of the benzodioxole ring and butyl acetate group, which imparts distinct chemical and biological properties
Properties
CAS No. |
5406-54-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)butyl acetate |
InChI |
InChI=1S/C13H16O4/c1-3-4-11(17-9(2)14)10-5-6-12-13(7-10)16-8-15-12/h5-7,11H,3-4,8H2,1-2H3 |
InChI Key |
SKTAXJVKOBDLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC2=C(C=C1)OCO2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide](/img/structure/B14740965.png)
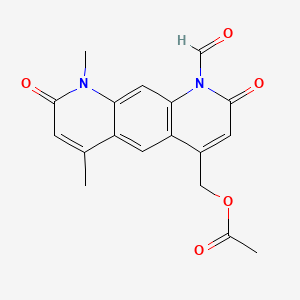
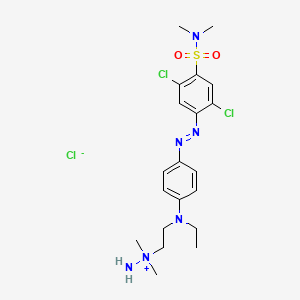
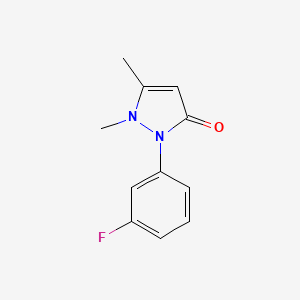
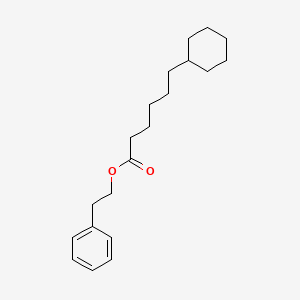
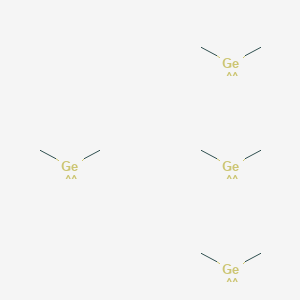
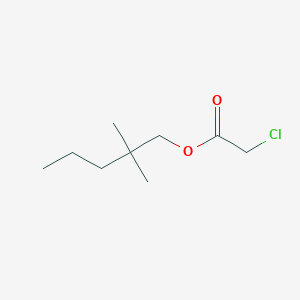
![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![Diethyl 2,2'-[hexane-3,4-diylbis(benzene-4,1-diyloxy)]diacetate](/img/structure/B14741028.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
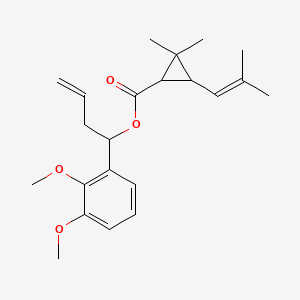
![N-[bis(4-methylphenyl)methylideneamino]-1,1-bis(4-methylphenyl)methanimine](/img/structure/B14741050.png)
